1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
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Overview
Description
1-Methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a complex organic compound characterized by the presence of multiple functional groups. It features a thieno[2,3-c]pyrazole core, which is notable for its aromatic properties, fused with a 1,3,4-oxadiazole ring. The methyl and methylsulfanyl substituents add further complexity to the compound's chemical behavior, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-Methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole typically involves multi-step synthetic pathways. Common steps include:
Formation of the Thieno[2,3-c]pyrazole Core: : This often involves the cyclization of precursors containing suitable functional groups to form the fused heterocyclic system. The reaction conditions usually include an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and may require heating to facilitate the cyclization process.
Introduction of the 1,3,4-Oxadiazole Ring: : This step might involve the reaction of hydrazides with carbonyl compounds to form the oxadiazole ring. This process generally requires an acid catalyst and an elevated temperature.
Substituent Addition: : Methylation and methylsulfanylation steps can be conducted using reagents like methyl iodide or methyl thiolate, respectively, in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial-scale synthesis of this compound would likely use continuous flow reactors to streamline the multi-step synthesis, ensuring consistency and scalability. Automation and optimization of reaction conditions are essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole can undergo a variety of chemical reactions, including:
Oxidation: : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The oxadiazole ring can be reduced under hydrogenation conditions, typically using a palladium catalyst.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl position, with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile.
Reduction: : Hydrogen gas, palladium on carbon, ethanol.
Substitution: : Sodium hydride, alkyl halides, dimethylformamide.
Major Products
Oxidation: : Sulfoxide, sulfone derivatives.
Reduction: : Reduced oxadiazole derivatives.
Substitution: : Various alkyl-substituted thieno[2,3-c]pyrazoles.
Scientific Research Applications
1-Methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole has diverse applications in scientific research:
Chemistry: : Its complex structure and reactivity profile make it a valuable compound for studying reaction mechanisms and developing synthetic methodologies.
Biology: : Potential as a bioactive molecule in the development of pharmaceuticals, particularly as inhibitors of certain enzymes or receptors.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Used in the development of advanced materials, such as polymers and dyes, due to its stable yet reactive nature.
Mechanism of Action
Mechanism of Effects: The compound's effects are mediated by its interactions with various molecular targets. For instance, the trifluoromethyl group can enhance binding affinity to specific proteins or enzymes, potentially inhibiting their function.
Molecular Targets and Pathways
Enzymes: : May inhibit enzymes involved in inflammatory pathways, providing anti-inflammatory effects.
Receptors: : Could modulate receptor activity, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: : Shares the trifluoromethyl and pyrazole moieties, but lacks the thieno and oxadiazole rings.
5-(Methylsulfanyl)-1,3,4-oxadiazole: : Contains the oxadiazole ring and methylsulfanyl group, but lacks the thieno[2,3-c]pyrazole core.
1H-thieno[2,3-c]pyrazole: : Core structure without the additional substituents.
Uniqueness: 1-Methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is unique due to the presence of multiple functional groups and rings, which contribute to its complex reactivity and potential applications. The combination of a thieno[2,3-c]pyrazole core with the oxadiazole ring and diverse substituents sets it apart from simpler analogs, providing a broader scope of chemical behavior and biological activity.
Properties
IUPAC Name |
2-methylsulfanyl-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4OS2/c1-17-8-4(6(16-17)10(11,12)13)3-5(20-8)7-14-15-9(18-7)19-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAQNNKNORBVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(O3)SC)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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